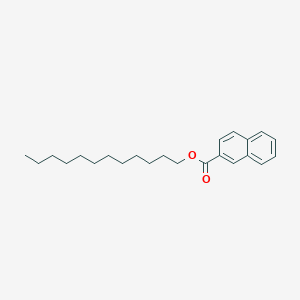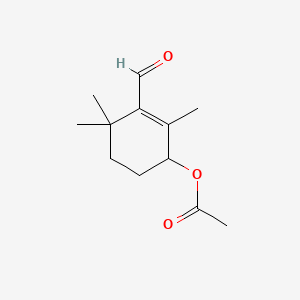
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate is an organic compound with the molecular formula C13H20O3 It is characterized by a cyclohexene ring substituted with a formyl group and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the cyclohexene derivative reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (3-Carboxy-2,4,4-trimethylcyclohex-2-en-1-yl) acetate.
Reduction: (3-Hydroxymethyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
科学研究应用
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用机制
The mechanism of action of (3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)-3-buten-2-one: Similar structure with a butenone group instead of a formyl group.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)cyclohex-2-enone: Contains a hydroxyl group and a butenyl group.
Uniqueness
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate is unique due to its combination of a formyl group and an acetate ester on a cyclohexene ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
属性
CAS 编号 |
106199-90-0 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
(3-formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C12H18O3/c1-8-10(7-13)12(3,4)6-5-11(8)15-9(2)14/h7,11H,5-6H2,1-4H3 |
InChI 键 |
GEGAEDUPICZHNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(CCC1OC(=O)C)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
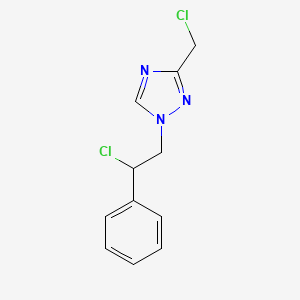
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
phosphanium bromide](/img/structure/B14317438.png)
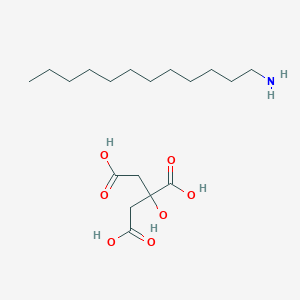
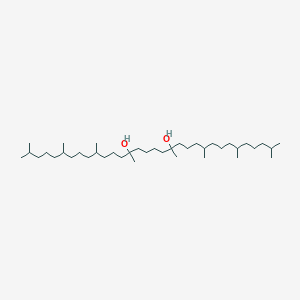

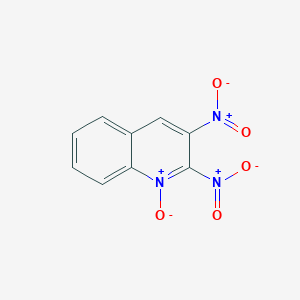
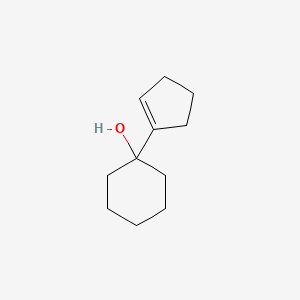
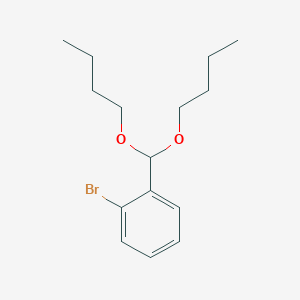
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
